molecular formula C13H22O4 B14242790 Methyl 2-acetyl-3-oxodecanoate CAS No. 186755-57-7

Methyl 2-acetyl-3-oxodecanoate

Cat. No.: B14242790
CAS No.: 186755-57-7
M. Wt: 242.31 g/mol
InChI Key: XQNMVPONWAMETD-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-oxodecanoate is a methyl ester derivative featuring a 10-carbon aliphatic chain with acetyl and ketone functional groups at the second and third positions, respectively. Ethyl 2-acetyl-3-oxodecanoate (CAS 67342-98-7), a closely related compound with an ethyl ester group, shares a nearly identical backbone but differs in ester substitution . Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and specialty chemicals .

Properties

CAS No.

186755-57-7

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 2-acetyl-3-oxodecanoate

InChI

InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h12H,4-9H2,1-3H3

InChI Key

XQNMVPONWAMETD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-3-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with 2-acetyl-3-oxodecanoic acid to form the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-3-oxodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-acetyl-3-oxodecanoate involves its interaction with various molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Ethyl 2-Acetyl-3-Oxodecanoate

Structural and Functional Similarities :

  • Molecular Formula: C₁₄H₂₄O₄ (vs. Methyl 2-acetyl-3-oxodecanoate’s expected formula, C₁₃H₂₂O₄).
  • Functional Groups : Both compounds share acetyl, ketone, and ester moieties, but the ethyl ester group increases molecular weight and may alter hydrophobicity .

Comparable data for the methyl variant are unavailable, highlighting a research gap.

Applications : Ethyl esters are often preferred in synthetic routes requiring slower hydrolysis rates compared to methyl esters .

Methyl 2-Phenylacetoacetate

Structural Differences :

  • Molecular Formula : C₁₁H₁₂O₃ (smaller due to a phenyl substituent replacing the aliphatic chain).
  • Key Feature : Aromatic phenyl group enhances rigidity and π-π interactions, influencing reactivity and spectroscopic properties .

Methyl Acetoacetate (MAA)

Simpler Homolog :

  • Molecular Formula : C₅H₈O₃.

Physicochemical Properties :

  • Higher volatility (due to smaller size) and faster hydrolysis rates compared to longer-chain esters like this compound .

Industrial Use: MAA is a pharmaceutical intermediate, suggesting that this compound could have niche roles in synthesizing lipophilic drugs .

2-Methylacetoacetic Acid

Functional Group Contrast :

  • Carboxylic Acid vs. Ester : The free carboxylic acid group (C₅H₈O₃) increases hydrophilicity and acidity (pKa ~3–4) compared to the ester’s neutrality .

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Predicted CCS ([M+H]⁺, Ų) Applications
This compound C₁₃H₂₂O₄ (est.) ~254.3 (est.) Methyl ester, acetyl, ketone N/A Synthetic intermediates (hypothesized)
Ethyl 2-acetyl-3-oxodecanoate C₁₄H₂₄O₄ 256.3 Ethyl ester, acetyl, ketone 162.8 Organic synthesis, analytical standards
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 Methyl ester, phenyl, ketone N/A Forensic analysis, illicit drug synthesis
Methyl acetoacetate C₅H₈O₃ 116.1 Methyl ester, ketone N/A Pharmaceuticals, fragrances
2-Methylacetoacetic acid C₅H₈O₃ 116.1 Carboxylic acid, ketone N/A Metabolic studies

Research Implications and Gaps

  • Structural Effects : Chain length and ester substitution (methyl vs. ethyl) modulate solubility, stability, and interaction with biological targets.
  • Data Limitations: Collision cross-section and thermodynamic data for this compound are absent, limiting predictive modeling .
  • Safety and Handling: No safety data are provided for this compound, whereas methyl acetoacetate has well-documented handling protocols .

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